molecular formula C8H6INS B13685715 2-Iodo-5-methylphenyl Isothiocyanate

2-Iodo-5-methylphenyl Isothiocyanate

Cat. No.: B13685715
M. Wt: 275.11 g/mol
InChI Key: MAPVKERULQWZBG-UHFFFAOYSA-N
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Description

2-Iodo-5-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is notable for its unique structure, which includes an iodine atom and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylphenyl Isothiocyanate typically involves the reaction of 2-Iodo-5-methylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the two-step, one-pot reaction where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then treated with a desulfurating agent such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical approach involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide, which allows for the preparation of various isothiocyanates under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-5-methylphenyl Isothiocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylphenyl Isothiocyanate involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, DNA, and other cellular components, potentially disrupting their normal functions and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities. The methyl group also contributes to its distinct chemical behavior and applications .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

1-iodo-2-isothiocyanato-4-methylbenzene

InChI

InChI=1S/C8H6INS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

MAPVKERULQWZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)N=C=S

Origin of Product

United States

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